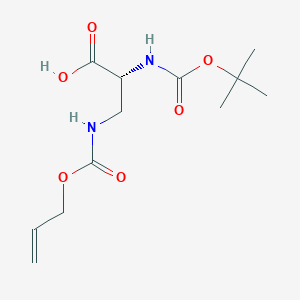

Boc-D-dap(aloc)-OH

Description

BenchChem offers high-quality Boc-D-dap(aloc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-dap(aloc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O6/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPOSBLDRPESJX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901134710 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[(2-propen-1-yloxy)carbonyl]amino]-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901134710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179251-60-6 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[(2-propen-1-yloxy)carbonyl]amino]-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179251-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[(2-propen-1-yloxy)carbonyl]amino]-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901134710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Safe Handling and Application of Boc-D-dap(aloc)-OH

This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of N-α-(tert-Butoxycarbonyl)-N-β-(allyloxycarbonyl)-D-2,3-diaminopropionic acid (Boc-D-dap(aloc)-OH). The focus is on integrating its synthetic utility with robust safety and handling protocols, ensuring both experimental success and laboratory safety.

Introduction: The Strategic Value of Boc-D-dap(aloc)-OH

Boc-D-dap(aloc)-OH is a non-canonical amino acid derivative indispensable for the synthesis of complex and modified peptides. Its structure incorporates two distinct amine-protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group at the α-amino position and the palladium-labile allyloxycarbonyl (Aloc) group on the side-chain β-amino group.[1][2] This dual-protection scheme is the cornerstone of its utility, enabling an orthogonal deprotection strategy .[3][4] Researchers can selectively unmask either amino group while the other remains protected, providing precise control for creating branched peptides, peptide-drug conjugates, and cyclic peptides through side-chain functionalization.[5]

The D-configuration of the chiral center is critical for designing peptides with altered enzymatic stability or specific three-dimensional conformations that can influence biological activity.[6]

Physicochemical and Safety Data

| Property | Value | Source |

| CAS Number | 161561-83-7 | [8] |

| Molecular Formula | C₁₂H₂₀N₂O₆ | [1][8] |

| Molecular Weight | 288.30 g/mol | |

| Appearance | White to off-white solid/powder | [6] |

| Predicted Boiling Point | 470.5 ± 45.0 °C | [8] |

| Storage | Store at room temperature in a dry, sealed container | [1][8] |

GHS Hazard Identification (Inferred)

Based on the SDS for the related compound N-b-Boc-L-2,3-diaminopropionic acid, the following GHS classification should be conservatively assumed.[2]

-

Hazard Statements:

-

Signal Word: Warning[2]

-

Pictogram:

GHS07: Exclamation Mark -

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Safe Handling and Exposure Control

The primary risks associated with Boc-D-dap(aloc)-OH are inhalation of the fine powder and direct contact with skin and eyes. Engineering controls are the most effective measure of protection.

Engineering Controls & Personal Protective Equipment (PPE)

All weighing and handling of the solid compound, as well as solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation.[9]

-

Eye/Face Protection: Wear chemical safety goggles that conform to EN166 or NIOSH standards. A face shield should be used if there is a significant splash risk.[10]

-

Hand Protection: Chemically resistant nitrile gloves are required. Inspect gloves before use and use proper removal technique to avoid skin contact. For extended operations or when handling solvents, consider double-gloving.[10]

-

Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory.[11]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if possible and safe to do so. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Spill and Waste Management

-

Spill Cleanup:

-

Alert others in the area and restrict access.

-

Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.[13]

-

Carefully sweep the material into a designated, labeled hazardous waste container.[13]

-

Decontaminate the area with soap and water.

-

All contaminated materials (gloves, absorbent, etc.) must be disposed of as hazardous waste.[9]

-

-

Waste Disposal: Dispose of unused reagent and contaminated materials in accordance with institutional and local hazardous waste regulations. Never dispose of down the drain.[3]

Experimental Workflow: Orthogonal Deprotection in Peptide Synthesis

The strategic power of Boc-D-dap(aloc)-OH lies in its orthogonal deprotection capabilities. The following protocols outline the selective removal of the Aloc and Boc groups, a common requirement in solid-phase peptide synthesis (SPPS).

Workflow Overview

Protocol: Selective Removal of the Aloc Group

This procedure unmasks the β-amino group for side-chain modification. It requires strict handling of the palladium catalyst.[6]

Causality: The Aloc group is cleaved via a π-allyl complex formation with a Palladium(0) catalyst. A scavenger is required to irreversibly trap the allyl cation, driving the reaction to completion.[4]

Materials:

-

Resin-bound peptide

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Scavenger: Phenylsilane, dimedone, or morpholine

-

Inert gas (Argon or Nitrogen)

Safety Note: Palladium catalysts can be pyrophoric, especially when dry and finely divided. Handle in an inert atmosphere.[4] All palladium-containing waste is hazardous and must be disposed of in a dedicated, sealed container.[9][14]

Procedure:

-

Swell the peptide-resin in anhydrous DCM or DMF for 30 minutes in a reaction vessel.

-

Under a stream of argon, add the scavenger (e.g., 10-20 equivalents relative to the resin loading).

-

In a separate flask, dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents) in anhydrous DCM and add it to the reaction vessel under an inert atmosphere.

-

Gently agitate the mixture at room temperature for 2-4 hours. The resin may develop a dark color.

-

Monitor the reaction for completion using a method like the Kaiser test on a small sample (a positive test indicates the presence of a free primary amine).

-

Once complete, drain the reaction solution into a dedicated palladium hazardous waste container.

-

Wash the resin extensively with DCM (3x), DMF (3x), and a chelating wash such as 0.5% diisopropylethylamine (DIPEA) and 0.5% sodium diethyldithiocarbamate in DMF to remove residual palladium, followed by final washes with DMF and DCM.

Protocol: Selective Removal of the Boc Group

This procedure is standard for Boc-based SPPS and unmasks the α-amino group for peptide chain elongation.

Causality: The Boc group is a carbamate that is stable to a wide range of conditions but is readily cleaved by strong acids like Trifluoroacetic Acid (TFA) via an E1 elimination mechanism.[14]

Safety Note: TFA is highly corrosive and toxic. Always handle in a fume hood and wear appropriate acid-resistant gloves and eye protection.

Procedure:

-

Swell the peptide-resin in DCM for 30 minutes.

-

Drain the solvent.

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution into a dedicated acid waste container.

-

Wash the resin with DCM (3x).

-

Neutralize the newly formed N-terminal ammonium salt by washing with a 5-10% solution of DIPEA in DMF (2x, 5 min each), followed by washes with DMF and DCM.

-

The resin is now ready for the next amino acid coupling step.

Conclusion

Boc-D-dap(aloc)-OH is a powerful tool for advanced peptide synthesis, but its effective use is predicated on a thorough understanding of its chemistry and a commitment to rigorous safety practices. The lack of a specific SDS necessitates a conservative approach to handling, treating the compound as a hazardous irritant. Furthermore, the reagents required for its orthogonal deprotection, particularly palladium catalysts and strong acids, carry their own significant risks that must be managed through proper engineering controls, PPE, and waste disposal protocols. By adhering to the principles and procedures outlined in this guide, researchers can confidently and safely leverage the unique synthetic advantages of this versatile building block.

References

- BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal of Palladium(II) Isobutyrate.

- UCLA Chemistry. (2017). Standard Operating Procedure: Palladium.

- MySkinRecipes. (n.d.). Boc-dap(aloc)-oh.

- Wikipedia. (n.d.). Peptide synthesis.

- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.

- London Chemicals & Resources Limited. (2023). Palladium Waste.

- Biosynth. (2019). Safety Data Sheet: N-b-Boc-L-2,3-diaminopropionic acid.

- Sigma-Aldrich. (n.d.). Boc-Dap(Alloc)-OH.

- Echemi. (2019). BOC-DAP(BOC)-OH DCHA SDS, 201472-68-6 Safety Data Sheets.

- BenchChem. (n.d.). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.

- Echemi. (2019). BOC-D-DAP-OH SDS, 76387-70-7 Safety Data Sheets.

- BenchChem. (n.d.). Navigating the Disposal of Manganese-Palladium (1/1): A Guide for Laboratory Professionals.

- BenchChem. (n.d.). Fmoc-Dap(Alloc)-OH and Fmoc-Dap(Boc)-OH in Drug Discovery: Application Notes and Protocols.

- ChemicalBook. (n.d.). 204197-26-2(BOC-D-DAP(ALOC)-OH DCHA) Product Description.

- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.

- University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE) Requirements for Laboratories.

- Bio-Vera. (2024). Laboratory Safety Guidelines for Peptide Handling.

- Honrel. (2025). Precautions for Using Palladium Carbon Catalyst.

- ChemicalBook. (n.d.). BOC-D-DAP(ALLOC)-OH CAS#: 179251-60-6.

- Sigma-Aldrich. (n.d.). Boc-Dap-OH ≥98.0% (TLC).

- Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements.

- Wikipedia. (n.d.). GHS hazard statements.

- Future4200. (2021). Palladium on carbon safe handling - Safety Regulation.

- ChemPep. (n.d.). 161561-83-7 | Boc-Dap(Alloc)-OH.

- CP Lab Safety. (n.d.). Boc-dap(aloc)-oh dcha, min 95%, 1 gram.

- The Ohio State University Environmental Health and Safety. (n.d.). Infectious Waste Spill Containment and Clean-Up Procedure.

- American Industrial Hygiene Association. (n.d.). Guide for Chemical Spill Response.

- University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills.

- Organic Syntheses. (n.d.). Palladium Catalysts.

- Cornell University Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.

- American Chemistry Council. (n.d.). Protective Equipment.

Sources

- 1. sarponggroup.com [sarponggroup.com]

- 2. biosynth.com [biosynth.com]

- 3. biovera.com.au [biovera.com.au]

- 4. honrel.com [honrel.com]

- 5. Boc-Dap-OH | C8H16N2O4 | CID 2755946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

- 8. Boc-dap(aloc)-oh [myskinrecipes.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 11. rtong.people.ust.hk [rtong.people.ust.hk]

- 12. echemi.com [echemi.com]

- 13. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Orthogonal Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

PART 1: THE FOUNDATION OF CONTROLLED PEPTIDE SYNTHESIS

The Imperative for Protection

The synthesis of peptides, biopolymers with specific sequences of amino acid residues, is a cornerstone of modern drug discovery and biomedical research. The formation of a peptide bond between two amino acids involves the reaction of a carboxyl group of one with the amino group of another. However, amino acids are multifunctional molecules, possessing reactive side chains that can interfere with the desired peptide bond formation, leading to a heterogeneous mixture of products. To achieve the synthesis of a peptide with a defined sequence, it is imperative to temporarily block these reactive functional groups. This is accomplished through the use of "protecting groups," which are reversibly attached to the functional groups to render them inert during the coupling reactions.[1][2]

The Principle of Orthogonality: A Paradigm of Selectivity

In the synthesis of complex peptides, it is often necessary to deprotect specific functional groups while others remain protected. This requires a strategy of "orthogonal protection," where different classes of protecting groups can be selectively removed under distinct, non-interfering chemical conditions.[3][4] This principle allows for the stepwise elongation of the peptide chain and the introduction of modifications such as cyclization or branching with high precision. A typical orthogonal strategy in solid-phase peptide synthesis (SPPS) involves a temporary protecting group for the α-amino group of the growing peptide chain, which is removed at each cycle, and "permanent" protecting groups for the amino acid side chains, which are removed at the end of the synthesis.

The Fmoc/tBu Solid-Phase Peptide Synthesis Cycle

The Boc/Bzl Strategy: The Classic Approach for Robust Syntheses

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy was the first widely adopted method for SPPS.

This approach utilizes the acid-labile Boc group for temporary Nα-amino protection and more acid-stable benzyl-based protecting groups for the side chains. [5]The deprotection is not strictly orthogonal but relies on graduated acid lability. The Boc group is removed with a moderately strong acid like TFA, while the benzyl-based groups require a much stronger acid, such as HF, for cleavage. []

Despite the harsher conditions, the Boc/Bzl strategy remains valuable for the synthesis of long and difficult sequences that are prone to aggregation. The repeated acidic treatments in the Boc deprotection step help to disrupt the secondary structures that can form between peptide chains, improving solvation and coupling efficiency. [5]

Protocol for Boc Deprotection:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes. [7]3. Wash the resin with DCM to remove the TFA.

Protocol for Neutralization:

-

Treat the resin with a 10% solution of DIEA in DCM to neutralize the N-terminal ammonium salt.

-

Wash the resin with DCM to remove the excess base.

Protocol for Amino Acid Coupling:

-

Activate the Boc-protected amino acid with a coupling agent like dicyclohexylcarbodiimide (DCC) and an additive such as 1-hydroxybenzotriazole (HOBt).

-

Add the activated amino acid to the neutralized peptide-resin and react for 1-2 hours.

-

Wash the resin with DCM and DMF.

Protocol for Final Cleavage:

-

Treat the peptide-resin with anhydrous HF in the presence of a scavenger like anisole at 0°C for 1 hour in a specialized HF apparatus. [8]2. Evaporate the HF and precipitate the peptide with cold diethyl ether.

The Boc/Bzl Solid-Phase Peptide Synthesis Cycle

Comparative Analysis: Fmoc/tBu vs. Boc/Bzl

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |

| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (Strong acid-labile) |

| Nα-Deprotection | 20% Piperidine in DMF | 25-50% TFA in DCM |

| Final Cleavage | TFA cocktail | Anhydrous HF |

| Advantages | Milder conditions, suitable for sensitive peptides, automation-friendly. [9] | Better for long, aggregation-prone sequences. [5] |

| Disadvantages | Potential for diketopiperazine formation, aggregation in some sequences. [10] | Harsh final cleavage, requires specialized equipment, potential for side reactions with sensitive residues. [5] |

PART 3: EXPANDING THE SYNTHETIC TOOLBOX: AUXILIARY ORTHOGONAL PROTECTING GROUPS

For the synthesis of peptides with more complex architectures, a third dimension of orthogonality is often required.

Beyond the Basics: The Need for a Third Dimension of Orthogonality

Auxiliary orthogonal protecting groups are essential for site-specific modifications such as on-resin cyclization, branching, or the attachment of labels and other moieties, without affecting the Nα-amino or other side-chain protecting groups. [11]

A Survey of Auxiliary Protecting Groups

The allyloxycarbonyl (Alloc) and allyl ester protecting groups are valuable for protecting amino, carboxyl, and hydroxyl groups. They are stable to both the acidic and basic conditions of Boc and Fmoc chemistries, respectively, and are selectively removed by palladium(0) catalysis in the presence of a scavenger. [12]This allows for on-resin modifications with high selectivity. [13]

PPGs, such as the o-nitrobenzyl (oNB) group, offer spatiotemporal control over deprotection. [14]They are cleaved by irradiation with UV light at a specific wavelength, allowing for the deprotection of specific sites in a molecule at a desired time. [15]The quantum yield of deprotection is a critical parameter for the efficiency of this method. [16]

Enzyme-labile protecting groups provide an exceptionally mild and highly specific method of deprotection. For example, the phenylacetamide (PhAc) group can be cleaved by penicillin G acylase. This approach is particularly useful for the synthesis of sensitive peptides and for applications in biological systems.

Other useful auxiliary protecting groups include the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its isomer ivDde, which are removed with hydrazine, and the 4-methyltrityl (Mtt) group, which is cleaved under mildly acidic conditions. [17]

Data Presentation: Auxiliary Orthogonal Protecting Groups

| Protecting Group | Structure | Cleavage Conditions | Primary Applications |

| Alloc/Allyl | -O-CH2-CH=CH2 | Pd(PPh3)4, Scavenger (e.g., PhSiH3) | On-resin cyclization, branching |

| o-Nitrobenzyl (oNB) | C6H4(NO2)CH2-O- | UV light (e.g., 365 nm) | Spatiotemporal control, photocaging |

| Dde | -C(CH3)=C(C(CH3)2)C(=O)NH- | 2% Hydrazine in DMF | Side-chain modification, cyclization |

| Mtt | (C6H5)2(p-CH3C6H4)C- | 1% TFA in DCM | Side-chain protection and modification |

PART 4: STRATEGIC IMPLEMENTATION IN COMPLEX PEPTIDE SYNTHESIS

On-Resin Peptide Cyclization: A Case Study in Orthogonality

On-resin cyclization is a powerful technique for producing cyclic peptides, which often exhibit enhanced stability and biological activity.

This strategy involves synthesizing a linear peptide on a solid support with an amino acid at one position of the desired cyclization site protected with an auxiliary orthogonal group (e.g., Alloc on a lysine side chain) and the other position having a free carboxyl or amino group. After selective deprotection of the auxiliary group, the newly liberated functional group can react with the other end of the peptide to form a cyclic structure.

-

Synthesize the linear peptide using standard Fmoc/tBu SPPS, incorporating an Fmoc-Lys(Alloc)-OH residue at the desired position.

-

After assembly of the linear peptide, selectively deprotect the Alloc group using Pd(PPh3)4 and a scavenger like phenylsilane in DCM.

-

Wash the resin thoroughly to remove the palladium catalyst and scavenger.

-

Activate the newly exposed lysine side-chain amino group and the C-terminal carboxyl group (if it's a head-to-tail cyclization) or another side-chain carboxyl group using a coupling agent.

-

Allow the intramolecular cyclization reaction to proceed.

-

Cleave the cyclic peptide from the resin and deprotect the remaining side-chain protecting groups using a TFA cocktail.

Workflow for On-Resin Peptide Cyclization

Synthesis of Post-Translationally Modified Peptides

The synthesis of glycopeptides, which contain covalently attached carbohydrate moieties, requires careful selection of orthogonal protecting groups to avoid the degradation of the acid- and base-labile glycosidic bonds. The Fmoc/tBu strategy is generally preferred due to its milder conditions. Glycosylated amino acid building blocks with appropriate protecting groups on the sugar hydroxyls are incorporated into the peptide chain using standard SPPS protocols.

Lipidated peptides, which are modified with fatty acids, are often synthesized using a combination of protecting groups that can be removed under very mild conditions to preserve the labile lipid moieties. This may involve the use of highly acid-labile trityl-type protecting groups for side chains that can be removed with very low concentrations of TFA.

PART 5: TROUBLESHOOTING AND EXPERT INSIGHTS

Common Challenges in Deprotection

Incomplete deprotection is a common problem in SPPS, leading to deletion sequences in the final product. This can be caused by steric hindrance, peptide aggregation, or insufficient reaction time. Monitoring the deprotection reaction using a qualitative test like the Kaiser test or quantitatively by UV-Vis spectrophotometry of the Fmoc-adduct can help to ensure complete removal of the protecting group. [18]Side reactions such as aspartimide formation and racemization can also occur, and their prevention often involves the use of specific protecting groups or additives. [10]

The Art of the Cleavage Cocktail

The final cleavage and deprotection step is critical for obtaining a high-purity peptide. The TFA cleavage cocktail often contains scavengers to trap the reactive carbocations generated from the cleavage of the side-chain protecting groups, thus preventing the modification of sensitive amino acid residues like tryptophan, methionine, and cysteine. [5]

| Cleavage Cocktail | Composition (TFA/Scavenger/...) | Recommended Use |

|---|---|---|

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with sensitive residues. |

| TFA/TIS/Water | 95:2.5:2.5 | For peptides without sensitive residues. |

| TFA/EDT/Water | 95:2.5:2.5 | For peptides containing cysteine. |

PART 6: CONCLUSION: THE FUTURE OF ORTHOGONAL PROTECTION

The principle of orthogonal protection has been fundamental to the advancement of peptide synthesis, enabling the creation of increasingly complex and therapeutically relevant molecules. The continued development of novel protecting groups with unique cleavage mechanisms, along with the refinement of existing strategies, will further expand the capabilities of peptide chemists. The future of this field lies in the design of even more sophisticated and "greener" orthogonal protection schemes that offer greater efficiency, selectivity, and sustainability in the synthesis of next-generation peptide-based drugs and research tools.

PART 7: REFERENCES

-

Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism. [Link]

-

Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?[Link]

-

ResearchGate. (2025). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. [Link]

-

National Center for Biotechnology Information. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

-

MDPI. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. [Link]

-

ACS Publications. (n.d.). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. [Link]

-

National Center for Biotechnology Information. (n.d.). Advances in Fmoc solid-phase peptide synthesis. [Link]

-

PubMed. (n.d.). Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis. [Link]

-

ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH. [Link]

-

Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

-

University of Groningen. (n.d.). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. [Link]

-

ACS Publications. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. [Link]

-

ResearchGate. (n.d.). Photolysis mechanism of o-nitrobenzyl upon 365 nm UV irradiation and the inferred drug release process of the Talazoparib prodrug. [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Wikipedia. (n.d.). Peptide synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. [Link]

-

Cognizure. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

-

ACS Publications. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. [Link]

-

National Center for Biotechnology Information. (n.d.). In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst. [Link]

-

ResearchGate. (n.d.). Analysis of Fmoc removal reaction kinetics through RP-HPLC. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Boc-D-dap(aloc)-OH solid-phase peptide synthesis protocol

An In-Depth Guide to Solid-Phase Peptide Synthesis Utilizing Boc-D-Dap(Alloc)-OH

Abstract

This comprehensive application note provides a detailed protocol for the use of Nα-Boc-D-2,3-diaminopropionic acid(Nβ-Alloc), or Boc-D-Dap(Alloc)-OH, in solid-phase peptide synthesis (SPPS). The strategic use of the acid-labile Boc group for Nα-protection and the palladium-labile Alloc group for side-chain protection constitutes a powerful orthogonal strategy. This approach grants chemists precise control, enabling the selective deprotection and modification of the Dap side-chain amine while the peptide remains anchored to the solid support. This methodology is instrumental in the synthesis of complex peptide architectures, including branched peptides, cyclic peptides, and various peptide conjugates for applications in drug discovery and biomedical research. This guide details the underlying chemical principles, step-by-step experimental procedures, troubleshooting, and safety considerations for researchers, scientists, and drug development professionals.

Core Concepts and Principles: The Power of Orthogonal Protection

Solid-phase peptide synthesis hinges on the sequential addition of amino acids to a growing chain attached to an insoluble resin support.[1][] The success of this process relies on the use of protecting groups to prevent unwanted side reactions.[3] An orthogonal protection strategy employs multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting others in the molecule.[1][4]

The Boc-D-Dap(Alloc)-OH building block is a prime example of this principle in action, utilizing a quasi-orthogonal Boc/Alloc scheme:

-

Nα-Boc (tert-Butyloxycarbonyl) Group: This group protects the alpha-amine of the amino acid. It is stable to the basic conditions used in some synthesis strategies but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA).[5][6] In the traditional Boc/Bzl strategy, a 20-50% solution of TFA in a solvent like dichloromethane (DCM) is standard for Boc removal at each cycle.[5][7]

-

Side-Chain Alloc (Allyloxycarbonyl) Group: This group protects the beta-amino group in the diaminopropionic acid side chain. The Alloc group is stable to both the acidic conditions used for Boc removal and the basic conditions used in the alternative Fmoc strategy.[3] Its removal requires a specific set of reagents: a palladium(0) catalyst and a scavenger.[5][8] This unique cleavage condition makes it orthogonal to most other protecting groups used in peptide synthesis.

This dual protection scheme allows for the assembly of a peptide backbone using standard Boc-SPPS. Once the Boc-D-Dap(Alloc)-OH residue is incorporated, the Alloc group can be selectively removed on-resin, exposing the side-chain amine for further modification (e.g., branching, cyclization, or conjugation) before the synthesis is completed.[6]

Mechanism of Alloc Deprotection

The removal of the Alloc group is a catalytic process mediated by a palladium(0) complex, most commonly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[5][8]

The key steps are:

-

Coordination & Oxidative Addition: The Pd(0) catalyst coordinates to the allyl group's double bond, followed by an oxidative addition step to form a π-allyl-palladium(II) complex.

-

Nucleophilic Scavenging: A nucleophilic scavenger attacks the allyl group, transferring it from the palladium complex and regenerating the active Pd(0) catalyst. This step is crucial to prevent the liberated allyl cation from re-alkylating the newly deprotected amine or other nucleophilic sites on the peptide.[8]

Experimental Application Notes & Protocols

This section provides a detailed, step-by-step protocol for incorporating Boc-D-Dap(Alloc)-OH into a peptide sequence using manual Boc-SPPS.

Materials and Reagents

| Reagents & Solvents | Equipment & Supplies |

| Boc-D-Dap(Alloc)-OH | Solid-Phase Peptide Synthesis (SPPS) Reaction Vessel |

| Boc-protected amino acids | Mechanical Shaker or Nitrogen Bubbling System |

| Merrifield or other suitable Boc-compatible resin | Syringes and Needles |

| Dichloromethane (DCM), peptide synthesis grade | Sintered Glass Funnel |

| N,N-Dimethylformamide (DMF), peptide synthesis grade | Vacuum Flask |

| Trifluoroacetic acid (TFA) | pH Paper or Meter |

| N,N-Diisopropylethylamine (DIPEA) | HPLC System for analysis |

| HBTU, HCTU, or DIC/HOBt coupling reagents | Mass Spectrometer for analysis |

| Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ | Lyophilizer |

| Phenylsilane (PhSiH₃) or other scavenger | Standard laboratory glassware |

| Acetic Anhydride (for capping) | |

| Isopropanol (IPA) | |

| Diethyl ether | |

| Anhydrous Hydrogen Fluoride (HF) or TFMSA (for final cleavage) |

Workflow Visualization

Step-by-Step Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes and masses accordingly.

Step 1: Resin Preparation

-

Place the resin (e.g., 200 mg of Merrifield resin, 0.5 meq/g loading) in the SPPS reaction vessel.

-

Swell the resin in DCM (~5 mL) for 30-60 minutes with gentle agitation.[7]

-

Drain the DCM.

Step 2: Standard Boc-SPPS Elongation Cycle (for residues before Boc-D-Dap(Alloc)-OH)

-

Boc Deprotection: Add 50% TFA in DCM (v/v) to the resin. Agitate for 2 minutes, drain. Add a second portion of 50% TFA in DCM and agitate for 20-30 minutes.[7] Drain the solution.

-

Washing: Wash the resin thoroughly to remove TFA and excess protons.

-

DCM (3 x 5 mL)

-

Isopropanol (IPA) (3 x 5 mL)

-

DCM (3 x 5 mL)

-

-

Neutralization: Neutralize the protonated N-terminal amine with 5-10% DIPEA in DMF (v/v) (2 x 5 mL, 2 minutes each).[7] This step is critical to ensure the amine is a free base for the subsequent coupling reaction.

-

Washing: Wash the resin with DMF (5 x 5 mL) to remove excess DIPEA.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Boc-protected amino acid (3.0 eq, 0.3 mmol) and a coupling agent like HBTU (2.9 eq, 0.29 mmol) in DMF (~2 mL).

-

Add DIPEA (6.0 eq, 0.6 mmol) to the vial to activate the amino acid. The solution will typically change color.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Agitate for 1-2 hours at room temperature.[6]

-

-

Monitoring: Perform a Kaiser (ninhydrin) test to check for reaction completion. A negative result (yellow beads) indicates all primary amines have reacted. If positive (blue/purple beads), the coupling step should be repeated.[7]

-

Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.

-

Repeat: Repeat this cycle for each amino acid in the sequence.

Step 3: Coupling of Boc-D-Dap(Alloc)-OH

-

Follow the coupling procedure described in Step 2.5 , using Boc-D-Dap(Alloc)-OH as the amino acid. This residue can be sterically demanding, so ensure adequate coupling time and consider using advanced coupling reagents if necessary.

Step 4: Selective On-Resin Alloc Deprotection

-

Resin Preparation: Wash the peptide-resin thoroughly with DCM (5 x 5 mL) to ensure an anhydrous environment.

-

Reagent Solution: Prepare a solution of Pd(PPh₃)₄ (0.1 - 0.2 eq) and a scavenger such as phenylsilane (PhSiH₃) (10-20 eq) in anhydrous DCM. Note: This step should be performed in a fume hood, and the palladium catalyst should be handled quickly as it can be air-sensitive.[8]

-

Deprotection Reaction: Add the palladium/scavenger solution to the resin. Agitate the mixture under an inert atmosphere (nitrogen or argon) for 1-2 hours at room temperature. The resin slurry may turn yellow or orange.

-

Monitoring: Reaction completion can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.

-

Washing: This step is critical to remove all traces of the palladium catalyst, which can interfere with subsequent steps. Wash the resin extensively:

-

DCM (5 x 5 mL)

-

0.5% DIPEA in DMF (3 x 5 mL)

-

0.5% Sodium diethyldithiocarbamate in DMF (3 x 5 mL) - This chelating agent helps scavenge residual palladium.

-

DMF (5 x 5 mL)

-

DCM (5 x 5 mL)

-

Step 5: Side-Chain Modification

-

With the β-amino group of the Dap residue now free, perform the desired on-resin modification (e.g., coupling of another amino acid for branching, reaction with a linker for conjugation, or on-resin cyclization). Standard coupling protocols can be used.

Step 6: Final Cleavage and Global Deprotection

-

After completing the synthesis, wash the final peptide-resin with DCM and dry it under vacuum.

-

Perform the final cleavage from the resin and removal of all remaining side-chain protecting groups using a strong acid cocktail. For Boc/Bzl strategies, this is typically anhydrous Hydrogen Fluoride (HF) with scavengers like anisole.

-

CAUTION: Anhydrous HF is extremely hazardous and requires specialized equipment and training.

-

After cleavage, precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Dry the crude peptide and purify it using reverse-phase HPLC.

Quantitative Data Summary

The following table provides a quick reference for the reagent stoichiometry used in the protocol.

| Step | Reagent | Equivalents (relative to resin loading) | Typical Time |

| Boc Deprotection | 50% TFA in DCM | N/A | 20-30 min |

| Neutralization | 5-10% DIPEA in DMF | N/A | 2 x 2 min |

| AA Coupling | Boc-Amino Acid | 3.0 | 1-2 hours |

| HBTU | 2.9 | 1-2 hours | |

| DIPEA | 6.0 | 1-2 hours | |

| Alloc Deprotection | Pd(PPh₃)₄ | 0.1 - 0.2 | 1-2 hours |

| Phenylsilane (PhSiH₃) | 10 - 20 | 1-2 hours |

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of the amino acid.- Poor resin swelling.- Insufficient activation or coupling time. | - Repeat the coupling step.- Double couple: perform the coupling step twice before proceeding.- Use a more potent coupling reagent (e.g., HATU, COMU).- Increase coupling time or temperature (use with caution). |

| Incomplete Alloc Deprotection | - Inactive/oxidized palladium catalyst.- Insufficient scavenger.- Poor reagent access to the peptide-resin. | - Use fresh, high-quality Pd(PPh₃)₄.- Ensure the reaction is performed under an inert atmosphere.- Increase the equivalents of scavenger and/or catalyst.- Ensure the resin is well-swollen in an appropriate solvent like DCM or THF.[8] |

| Peptide Discoloration after Alloc Deprotection | - Residual palladium catalyst. | - Perform extensive washing post-deprotection, including washes with a chelating agent like sodium diethyldithiocarbamate. |

| Low Final Yield | - Incomplete reactions at any step.- Peptide aggregation.- Premature cleavage from the resin. | - Monitor each step carefully (e.g., Kaiser test).- For difficult sequences, consider using structure-disrupting elements like pseudoprolines.- Ensure the correct resin and linkage chemistry are used for the Boc strategy. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All steps involving volatile organic solvents, TFA, DIPEA, and especially the Alloc deprotection and final cleavage, must be performed in a certified chemical fume hood.

-

Reagent Handling:

-

TFA: Is highly corrosive and volatile. Handle with extreme care.

-

Palladium Catalysts: Can be toxic and air-sensitive. Minimize exposure and handle under an inert atmosphere where possible.

-

Anhydrous HF: Extremely dangerous and corrosive. Requires specialized apparatus and extensive safety training. Do not attempt without prior experience and institutional approval.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

-

Guryanov, I., et al. (2019). Synthesis of a Diaminopropanoic Acid-Based Nucleoamino Acid and Assembly of Cationic Nucleopeptides for Biomedical Applications. PubMed. Available at: [Link]

-

Gomez-Martinez, P., et al. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. RSC Publishing. Available at: [Link]

-

Hansen, M. I., et al. (2017). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed. Available at: [Link]

-

Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

-

Cafferty, B. J., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. Available at: [Link]

-

Lademann, K., et al. (2023). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, ACS Publications. Available at: [Link]

-

Guryanov, I., et al. (2019). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. ResearchGate. Available at: [Link]

-

Fiveable Inc. (n.d.). Orthogonal Protection Definition. Fiveable. Available at: [Link]

-

He, L., et al. (2020). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. PMC - NIH. Available at: [Link]

-

Wikipedia (2023). Peptide synthesis. Wikipedia. Available at: [Link]

-

Cafferty, B. J., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Semantic Scholar. Available at: [Link]

-

Request PDF (n.d.). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cleavage of the Alloc Group from Boc-D-Dap(Alloc)-OH

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective removal of the allyloxycarbonyl (Alloc) protecting group from Nα-Boc-protected D-diaminopropionic acid (Boc-D-Dap(Alloc)-OH). The Alloc group serves as a critical tool in modern synthetic chemistry, particularly in peptide synthesis, due to its unique cleavage conditions that are orthogonal to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[1][2][3] This orthogonality allows for the precise, selective deprotection of side chains, enabling the synthesis of complex peptide architectures such as cyclic peptides, branched peptides, and peptide conjugates.[2] This document details the underlying reaction mechanism, provides step-by-step protocols for both solution-phase and solid-phase applications, offers guidance on reaction monitoring, and includes a troubleshooting guide to address common experimental challenges.

Introduction: The Principle of Orthogonal Protection

In multi-step chemical synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), the ability to deprotect one functional group without affecting others is paramount. This concept, known as orthogonality, is the cornerstone of synthesizing complex molecules with high purity and yield.[2] The allyloxycarbonyl (Alloc) group is a carbamate-based protecting group for amines that is exceptionally stable under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively.[4]

Its removal is achieved under mild, near-to-neutral conditions via a palladium(0)-catalyzed reaction, making it an ideal choice for protecting the side-chain amine of diaminopropionic acid (Dap).[1][5] The substrate, Boc-D-Dap(Alloc)-OH, is a versatile building block. The Nα-Boc group provides temporary protection for backbone elongation, while the Nβ-Alloc group allows for late-stage, on-resin modification of the side chain after the main peptide sequence has been assembled.

Mechanism of Palladium-Catalyzed Alloc Deprotection

The cleavage of the Alloc group proceeds through a catalytic cycle known as the Tsuji-Trost reaction.[6] The process is initiated by a Pd(0) complex, typically tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.

The key steps are as follows:

-

Catalyst Activation & Coordination: The pre-catalyst, Pd(PPh₃)₄, exists in equilibrium with the more reactive 14-electron species, Pd(PPh₃)₂. This active catalyst coordinates to the π-system of the allyl group.[6]

-

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the allyl-oxygen bond, forming a cationic π-allylpalladium(II) complex. This step liberates the carbamate anion.[7][8]

-

Decarboxylation: The resulting carbamate is unstable and spontaneously decarboxylates (loses CO₂) to yield the deprotected primary amine.[7]

-

Nucleophilic Scavenging & Catalyst Regeneration: A crucial component is the "allyl scavenger," a nucleophile that attacks the π-allylpalladium(II) complex. This attack transfers the allyl group to the scavenger and, through reductive elimination, regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8] Without an effective scavenger, the newly deprotected amine could itself act as a nucleophile, leading to undesired N-allylation side products.[7][9]

Caption: Catalytic cycle for Pd(0)-mediated Alloc deprotection.

Materials and Reagents

| Reagent/Material | Grade | Supplier Notes |

| Substrate | ||

| Boc-D-Dap(Alloc)-OH | Synthesis Grade | ChemPep (Cat# 161561-83-7) or equivalent.[10] |

| Catalyst | ||

| Tetrakis(triphenylphosphine)palladium(0) | Anhydrous, 99% | Pd(PPh₃)₄ is air and light sensitive. Store under inert gas. A bright yellow color indicates good quality; brownish color suggests oxidation. |

| Scavenger | ||

| Phenylsilane (PhSiH₃) | 97% | A highly effective and common scavenger.[2][7] Other options include Meldrum's acid or amine-borane complexes.[11][12] |

| Solvents | ||

| Dichloromethane (DCM) | Anhydrous, ACS Grade | Ensure dryness, as water can affect catalyst activity. |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Use for solid-phase protocols. |

| Equipment | ||

| Glassware | Standard | Round-bottom flasks, syringes, needles. |

| Inert Gas Supply | High Purity | Argon or Nitrogen. |

| Stir Plate | Magnetic | For adequate mixing. |

| SPPS Reaction Vessel | - | For on-resin protocols. |

| Analytical | ||

| TLC Plates | Silica Gel 60 F₂₅₄ | For solution-phase monitoring. |

| HPLC System | C18 Reverse-Phase | For reaction completion and purity analysis. |

| Mass Spectrometer | ESI-MS or MALDI-TOF | For mass confirmation of the product. |

Experimental Protocols

Safety Precaution: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Pd(PPh₃)₄ is toxic and an irritant. Phenylsilane is flammable. Adhere to all institutional safety guidelines.

Protocol A: Solution-Phase Cleavage of Boc-D-Dap(Alloc)-OH

This protocol is for the direct deprotection of the free amino acid.

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Boc-D-Dap(Alloc)-OH (1.0 equiv).

-

Dissolve the substrate in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

-

Reagent Addition:

-

In a separate, dry vial, weigh Tetrakis(triphenylphosphine)palladium(0) (0.10 equiv). Dissolve it in a minimal amount of anhydrous DCM.

-

Add the catalyst solution to the stirring substrate solution via syringe.

-

Add Phenylsilane (20 equiv) dropwise to the reaction mixture.[6][13] The reaction mixture typically turns from a light yellow to a darker, sometimes black, suspension as palladium black forms. This is normal.

-

-

Reaction Execution:

-

Stir the reaction at room temperature for 1-2 hours.

-

-

Monitoring:

-

Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent). The product, Boc-D-Dap-OH, will have a lower Rf value than the starting material due to the free amine.

-

-

Work-up and Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude residue can be purified via column chromatography on silica gel to remove the catalyst byproducts and excess scavenger.

-

Alternatively, palladium can be removed by filtration through a pad of Celite or by using a specialized palladium scavenger resin.[14]

-

Protocol B: On-Resin Cleavage (General Protocol for SPPS)

This protocol is applied after the Boc-D-Dap(Alloc)-OH has been coupled to a resin-bound peptide.

-

Resin Preparation:

-

Place the peptide-resin (1.0 equiv, based on resin loading) in a suitable SPPS reaction vessel.

-

Swell the resin in anhydrous DCM (~10 mL per gram of resin) for 30 minutes with gentle agitation.[3] Drain the solvent.

-

-

Deprotection Cocktail Preparation:

-

Deprotection Reaction:

-

Add the freshly prepared deprotection cocktail to the swollen resin.

-

Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) at room temperature for 20-30 minutes.[13]

-

-

Repetition and Washing:

-

Drain the reaction solution from the resin.

-

To ensure complete deprotection, repeat the deprotection step (Step 3) one more time with a fresh cocktail.[6][12][13]

-

After the final deprotection, wash the resin extensively to remove all traces of palladium and scavenger. A typical wash sequence is:

-

DCM (3x)

-

Methanol (1x)

-

DCM (3x)

-

Methanol (1x)

-

DCM (3x)[6]

-

-

-

Confirmation:

Summary of Reaction Parameters and Workflow

Table of Typical Reaction Conditions

| Parameter | Solution-Phase | Solid-Phase (On-Resin) |

| Substrate | 1.0 equiv | 1.0 equiv (resin loading) |

| Catalyst (Pd(PPh₃)₄) | 0.1 equiv | 0.1 - 0.3 equiv |

| Scavenger (PhSiH₃) | 20 equiv | 10 - 20 equiv |

| Solvent | Anhydrous DCM | Anhydrous DCM or DMF |

| Temperature | Room Temperature | Room Temperature (or 40-50°C with microwave)[12][16] |

| Time per Cycle | 1 - 2 hours | 20 - 60 minutes |

| Cycles | 1 | 2 (recommended) |

General Experimental Workflow

Caption: General workflow for palladium-catalyzed Alloc deprotection.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete or Sluggish Reaction | 1. Inactive Catalyst: Pd(0) has oxidized to Pd(II).[3]2. Insufficient Scavenger: Not enough scavenger to turn over the catalyst cycle efficiently.3. Steric Hindrance: The peptide sequence around the Dap residue is bulky.[3] | 1. Use fresh, bright yellow Pd(PPh₃)₄. Ensure an inert atmosphere is maintained.2. Increase the equivalents of phenylsilane.3. Increase reaction time, repeat the deprotection cycle, or consider gentle heating (e.g., 40°C) or microwave-assisted conditions.[16] |

| Yellow/Orange Resin After Washing | Palladium Residues: Palladium complexes can be difficult to wash away completely. | Perform additional washes with DMF, DCM, and solutions of chelating agents like 0.5% diisopropylethylamine (DIPEA) in DMF. Consider using a dedicated palladium scavenger resin post-reaction.[14] |

| Side Product Detected (Mass = Product + 40 Da) | Re-allylation: The deprotected amine has reacted with the π-allyl complex. | This indicates insufficient scavenging. Increase the concentration and equivalents of the scavenger (phenylsilane). Ensure the scavenger is added promptly with the catalyst. |

| Kaiser Test is Weakly Positive | Incomplete Deprotection: A small percentage of Alloc groups remain. | Perform an additional deprotection cycle. Ensure adequate agitation to allow reagents to access all sites on the resin beads. |

References

- Wang/Rink resins for Biotage Alstra: Coupling of Fmoc or Acetyl protected amino acids... Vertex AI Search.

- Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (n.d.). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. RSC Publishing.

- Alloc and Allyl Deprotection for Peptide Synthesis. pepresin.

- An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applic

- Application Note: Palladium-Catalyzed Alloc Group Removal from D-Phenylalanine Side Chains. Benchchem.

- Technical Support Center: Solid-Phase Peptide Synthesis. Benchchem.

- Alloc Protecting Group Removal Protocol. CDN.

- Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis.

- OH and Fmoc-Dap(Boc)

- Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (n.d.). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Dangles, O., Guibé, F., Balavoine, G., Laviell, S., & Marquet, A. (1987). Selective Cleavage of the Allyl and Allyloxycarbonyl Groups through Palladium-Catalyzed Hydrostannolysis with Tributyltin Hydride. Application to the Selective Protection-Deprotection of Amino Acid Derivatives and in Peptide Synthesis.

- Reagents for Palladium-Catalyzed Allyl Deprotection: Applic

- Using microwave heating to expedite your allyl ester or alloc deprotection. (2023, January 30). Biotage.

- Kinetic analysis of Alloc removal from different peptide sequences. Benchchem.

- Selecting Orthogonal Building Blocks. Sigma-Aldrich.

- Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and. UvA-DARE (Digital Academic Repository).

- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.

- Selecting Orthogonal Building Blocks. Sigma-Aldrich.

- Pathan, M., et al. (2015). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling.

- Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. BOC Sciences.

- Metal Scavengers in Process Chemistry An Investig

- 161561-83-7 | Boc-Dap(Alloc)-OH. ChemPep.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 5. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pure.uva.nl [pure.uva.nl]

- 10. chempep.com [chempep.com]

- 11. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Alloc and Allyl Deprotection for Peptide Synthesis | pepresin [pepresin.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. biotage.com [biotage.com]

- 15. benchchem.com [benchchem.com]

- 16. biotage.com [biotage.com]

A Step-by-Step Guide to Incorporating Boc-D-dap(aloc)-OH into Peptides: An Application Note for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Orthogonal Protection in Peptide Synthesis

In the landscape of peptide-based therapeutics and chemical biology, the incorporation of non-canonical amino acids is a cornerstone for innovation. These unique building blocks allow for the rational design of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. N-α-tert-butyloxycarbonyl-D-2,3-diaminopropionic acid with an N-β-allyloxycarbonyl protected side chain, or Boc-D-dap(aloc)-OH, is a prime example of such a versatile building block.

The strategic utility of Boc-D-dap(aloc)-OH lies in its orthogonal protection scheme. The acid-labile Boc group on the α-amino group is compatible with standard Boc/Bzl solid-phase peptide synthesis (SPPS), while the aloc group on the β-amino side chain is selectively removed under mild conditions using a palladium(0) catalyst.[1][2] This dual protection strategy grants the peptide chemist precise control over the synthetic route, enabling selective deprotection and subsequent functionalization of the side-chain amine while the peptide remains anchored to the solid support.[3] This opens avenues for the synthesis of complex peptide architectures, such as branched peptides, cyclic peptides, and peptide conjugates.[2]

This comprehensive guide provides a detailed, step-by-step protocol for the successful incorporation of Boc-D-dap(aloc)-OH into peptide sequences using manual SPPS, followed by the selective on-resin deprotection of the aloc group. The causality behind each experimental choice is explained to provide a deeper understanding of the underlying chemistry.

Physicochemical Properties of Boc-D-dap(aloc)-OH

A thorough understanding of the building block's properties is crucial for its effective use.

| Property | Value |

| Molecular Formula | C₁₂H₂₀N₂O₆ |

| Molecular Weight | 288.30 g/mol |

| Appearance | White to off-white solid |

| Storage | Room temperature, sealed, dry |

Experimental Protocols

Part 1: Incorporation of Boc-D-dap(aloc)-OH via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of Boc-D-dap(aloc)-OH onto a growing peptide chain on a solid support resin (e.g., Merrifield or Rink Amide resin). The procedure assumes a standard Boc-SPPS workflow.

Materials and Reagents:

-

Boc-D-dap(aloc)-OH

-

Peptide synthesis grade resin (e.g., Merrifield, 100-200 mesh)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

1-Hydroxybenzotriazole (HOBt)

-

Kaiser test kit (Ninhydrin test)

-

Solid-phase synthesis vessel with a shaker

Protocol Workflow: Boc-SPPS Cycle for Boc-D-dap(aloc)-OH Incorporation

Caption: Boc-SPPS cycle for Boc-D-dap(aloc)-OH incorporation.

Step-by-Step Procedure:

-

Resin Swelling: Swell the resin-bound peptide with a free N-terminal amine in DMF for at least 30 minutes in a solid-phase synthesis vessel.[3]

-

Boc Deprotection (if applicable): If the N-terminus is Boc-protected, remove the Boc group by treating the resin with a solution of 50% TFA in DCM for 30 minutes.[3]

-

Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (3x), and then DMF (3x) to remove residual TFA and byproducts.[3]

-

Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of DIEA in DMF (2 x 2 minutes). This step is crucial to ensure a free amine is available for the subsequent coupling reaction.[4]

-

Pre-activation of Boc-D-dap(aloc)-OH: In a separate vessel, dissolve Boc-D-dap(aloc)-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes. The formation of the activated HOBt ester is critical for efficient coupling.[5]

-

Coupling Reaction: Add the pre-activated amino acid solution to the resin in the synthesis vessel. Agitate the mixture at room temperature for 1-2 hours.[5]

-

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using the qualitative Kaiser test.[5] Take a few beads from the resin, wash them thoroughly with DMF and ethanol, and perform the test.

-

Negative Result (Yellow/Brown Beads): Indicates that the coupling is complete, as there are no free primary amines.

-

Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, and the coupling step should be repeated with a freshly prepared activated amino acid solution.

-

-

Washing: Once the coupling is complete (confirmed by a negative Kaiser test), thoroughly wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the deprotection of the N-terminal Boc group for the next coupling cycle.

Part 2: Selective On-Resin Deprotection of the Aloc Group

This protocol describes the palladium-catalyzed removal of the aloc protecting group from the Dap side chain, leaving the Boc-protected N-terminus and other acid-labile side-chain protecting groups intact.

Materials and Reagents:

-

Peptide-resin containing the Boc-D-dap(aloc)-OH residue

-

Anhydrous Dichloromethane (DCM)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃) as a scavenger

-

Inert gas (Argon or Nitrogen)

Protocol Workflow: On-Resin Aloc Deprotection

Caption: Workflow for on-resin Aloc deprotection.

Step-by-Step Procedure:

-

Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere (Argon or Nitrogen). It is crucial to maintain an inert atmosphere as the palladium(0) catalyst is sensitive to oxygen.[2]

-

Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.2 equivalents, ~23 mg) in anhydrous DCM (approximately 4 mL). To this solution, add phenylsilane (20 equivalents, ~0.25 mL).[6] Phenylsilane acts as a scavenger to trap the allyl group, preventing side reactions such as N-allylation of the deprotected amine.[6]

-

Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Agitate the mixture at room temperature for 30 minutes. The reaction mixture will typically turn from a yellow/orange color to a darker solution.

-

Repeat Deprotection: Drain the reaction mixture and repeat the deprotection step with a fresh cocktail for another 30 minutes to ensure complete removal of the aloc group.[6]

-

Thorough Washing: After the second deprotection step, it is critical to wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A recommended washing sequence is:

-

DCM (5x)

-

DMF (5x)

-

A solution of 0.5% DIEA in DMF (2x)

-

A solution of 0.5% sodium diethyldithiocarbamate in DMF (3x, 15 minutes each) to chelate and remove residual palladium.

-

DMF (5x)

-

DCM (5x)

-

-

Confirmation of Deprotection: The successful removal of the aloc group can be confirmed by cleaving a small amount of the peptide from the resin and analyzing it by mass spectrometry. The mass spectrum should show the expected mass of the peptide with the free side-chain amine on the Dap residue.

-

Side-Chain Functionalization: The resin with the deprotected Dap side-chain amine is now ready for subsequent on-resin modifications, such as acylation, alkylation, or cyclization.[5]

Troubleshooting and Key Considerations

-

Incomplete Coupling of Boc-D-dap(aloc)-OH: If the Kaiser test remains positive after the initial coupling, extend the reaction time or perform a second coupling with fresh reagents. The use of more potent coupling reagents like HATU may also be beneficial.[3]

-

Side Reactions during Aloc Deprotection: The primary side reaction is the re-alkylation of the deprotected amine by the allyl cation. The use of an efficient scavenger like phenylsilane in sufficient excess is crucial to minimize this.[6]

-

Catalyst Poisoning: The palladium catalyst can be sensitive to certain functional groups, particularly sulfur-containing residues like cysteine and methionine. If these are present in the peptide sequence, careful optimization of the deprotection conditions may be necessary.

-

Microwave-Assisted Deprotection: For expediting the aloc deprotection, microwave heating can be employed. This has been shown to significantly reduce reaction times.[7]

Conclusion

The strategic incorporation of Boc-D-dap(aloc)-OH into peptides offers a powerful tool for the synthesis of complex and modified peptides. The orthogonal protection scheme allows for precise control over the synthetic strategy, enabling selective functionalization of the diaminopropionic acid side chain. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently utilize this versatile building block to advance their research in drug discovery and chemical biology.

References

- BenchChem. (2025).

- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- PPMC. (n.d.). Alloc Protecting Group Removal Protocol.

- BenchChem. (2025). Fmoc-Dap(Alloc)-OH and Fmoc-Dap(Boc)

- The Royal Society of Chemistry. (n.d.).

- BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).

- Grieco, P., Gitu, P. M., & Hruby, V. J. (2001). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Journal of Peptide Research, 57(3), 250-256.

- Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection.

- Grieco, P., Gitu, P. M., & Hruby, V. J. (2001). Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis. Journal of Peptide Research, 57(3), 250–256.

- Joechem. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.

- MedChemExpress. (n.d.). Boc-Dap(Boc)-OH.

- ResearchGate. (n.d.).

- Asad, S., et al. (2013). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 12(Suppl), 119–128.

- AAPPTec. (n.d.). Synthesis Notes.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2755946, Boc-Dap-OH.

- Roos, E. C., et al. (1995). Palladium-Catalyzed Transprotection of Allyloxycarbonyl-Protected Amines: Efficient One-Pot Formation of Amides and Dipeptides. The Journal of Organic Chemistry, 60(6), 1733–1740.

- ResearchGate. (n.d.). Synthesis of Peptides by Solution Methods.

- Sigma-Aldrich. (n.d.). Boc-Dap-OH.

- MySkinRecipes. (n.d.). Boc-dap(aloc)-oh.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Aloc Deprotection for Boc-D-Dap(Aloc)-OH

Welcome, researchers and drug development professionals. This guide, designed by our senior application scientists, provides in-depth troubleshooting and optimization strategies for the palladium-catalyzed deprotection of the allyloxycarbonyl (Aloc) group from Boc-D-Dap(Aloc)-OH. We move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your own syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Aloc group deprotection?

A1: The deprotection of the Aloc group is a palladium(0)-catalyzed process.[1][2][3] The catalytic cycle begins with the coordination of the Pd(0) catalyst to the allyl group's double bond. This is followed by oxidative addition, which forms a π-allylpalladium(II) complex and liberates the carbamate, which then decarboxylates to yield the free amine.[1][3][4] A crucial final step involves an "allyl scavenger" that reacts with the palladium complex to regenerate the active Pd(0) catalyst, making the process catalytic.[3][5]

Q2: Why is Boc-D-Dap(Aloc)-OH a useful building block in peptide synthesis?

A2: The utility of Boc-D-Dap(Aloc)-OH lies in its orthogonal protecting group strategy. The Boc (tert-butoxycarbonyl) group on the alpha-amine is acid-labile (cleaved by acids like TFA), while the Aloc group on the side-chain amine is removed under distinct, mild palladium-catalyzed conditions.[6][7] This orthogonality allows for the selective deprotection and modification of the side-chain amine while the peptide backbone remains protected, enabling the synthesis of complex structures like branched or cyclic peptides.[6][8][9]

Q3: My Aloc deprotection is sluggish or incomplete. What are the common causes?

A3: Several factors can lead to incomplete deprotection:

-

Inactive Catalyst: The Pd(0) catalyst, most commonly Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be sensitive to oxidation.[5]

-

Poor Scavenger Choice/Amount: The scavenger is critical for turning over the catalytic cycle.[5] An inefficient or insufficient amount of scavenger will stall the reaction.

-

Insufficient Catalyst Loading: While catalytic, the loading might be too low for the specific substrate or conditions.[5]

-

Poor Resin Swelling (for Solid-Phase Synthesis): If the solid support is not adequately swollen, reagents cannot efficiently access the reaction sites.[10][11]

Q4: I'm observing side products after the deprotection reaction. What are they and how can I prevent them?

A4: A common side reaction is the re-allylation of the newly deprotected amine by the π-allyl intermediate.[1] This occurs when the allyl scavenger is not efficient enough to trap the allyl group. Using a highly effective scavenger, such as phenylsilane (PhSiH₃) or dimethylamine-borane complex (Me₂NH·BH₃), in sufficient excess can prevent this.[12][13]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the Aloc deprotection of Boc-D-Dap(Aloc)-OH.

Problem 1: Incomplete or Slow Deprotection

| Possible Cause | Suggested Solution | Scientific Rationale |

| Oxidized/Inactive Catalyst | Use a fresh batch of Pd(PPh₃)₄. Handle the catalyst under an inert atmosphere (Argon or Nitrogen) if possible, although some protocols report success in open-flask conditions.[5][14][15] | Pd(0) is susceptible to oxidation to Pd(II), which is catalytically inactive in this reaction. An inert atmosphere minimizes this deactivation pathway.[5] |

| Inefficient Allyl Scavenger | Switch to a more effective scavenger. Phenylsilane (PhSiH₃) is a common and effective choice.[16] Other options include morpholine, dimedone, or amine-borane complexes.[1][17] Increase the equivalents of the scavenger (10-40 eq. are often used).[6][13][16] | The scavenger's role is to trap the allyl cation from the π-allylpalladium complex, regenerating the Pd(0) catalyst. A more nucleophilic or reactive scavenger accelerates this step, driving the catalytic cycle forward.[1][5] |

| Low Catalyst Loading | Increase the catalyst loading incrementally, for example, from 0.1 eq. to 0.25 eq. or higher.[18] | While the reaction is catalytic, a higher catalyst concentration can increase the reaction rate, especially for challenging substrates or conditions. |

| Solvent Issues (Solid-Phase) | Ensure adequate resin swelling. Use anhydrous Dichloromethane (DCM), which is an excellent solvent for this reaction and for swelling polystyrene-based resins.[6][10] | Proper swelling of the resin support is critical for reagent diffusion and accessibility to the peptide chains.[11] |

Problem 2: Formation of Allylated Side Product

| Possible Cause | Suggested Solution | Scientific Rationale |

| Ineffective Scavenging | Increase the concentration and equivalents of the allyl scavenger (e.g., 20-40 equivalents of PhSiH₃).[16][19] Consider using a highly efficient scavenger like dimethylamine-borane complex (Me₂NH·BH₃).[12][13] | The deprotected amine is nucleophilic and can compete with the scavenger to react with the π-allylpalladium intermediate. A high concentration of a potent scavenger outcompetes this undesired side reaction.[1] |

Problem 3: Difficulty Removing Palladium Residues

| Possible Cause | Suggested Solution | Scientific Rationale |

| Residual Palladium Catalyst | After the reaction and standard washes, perform additional washes with a chelating agent solution, such as 0.5% sodium diethyldithiocarbamate in DMF.[18] Use commercially available palladium scavenging resins.[20][21][22] | Palladium can coordinate to heteroatoms in the product. Chelating agents or specialized scavengers have a high affinity for palladium and effectively strip it from the product, facilitating its removal during washing steps.[5][20] |

Experimental Protocols & Workflows

Optimized On-Resin Aloc Deprotection Protocol

This protocol is designed for solid-phase peptide synthesis (SPPS).

Materials:

-

Peptide-resin containing Boc-D-Dap(Aloc)-OH

-